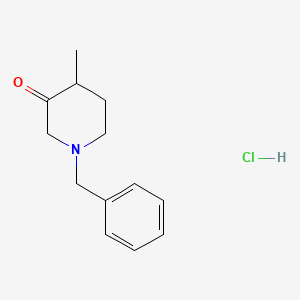
1-苄基-4-甲基哌啶-3-酮盐酸盐
描述
1-Benzyl-4-methylpiperidin-3-one hydrochloride is an organic compound with the chemical formula C13H18ClNO. It is typically found as a white crystalline powder and is known for its stability at room temperature. This compound is soluble in water and various organic solvents, making it versatile for different applications .
科学研究应用
1-Benzyl-4-methylpiperidin-3-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent or catalyst in organic synthesis, facilitating the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new pharmaceuticals.
Industry: It serves as an intermediate in the production of various chemicals and materials.
作用机制
Target of Action
It has been used as a key intermediate in the synthesis of tofacitinib , a medication used to treat rheumatoid arthritis .
Mode of Action
It is known to be involved in the synthesis of tofacitinib . In this process, it is likely that the compound interacts with other reactants to form new bonds and structures, contributing to the final product.
Biochemical Pathways
Given its role in the synthesis of tofacitinib , it may indirectly influence the pathways targeted by this drug, such as the JAK-STAT signaling pathway.
Result of Action
As a chemical reagent, the primary result of the action of 1-Benzyl-4-methylpiperidin-3-one hydrochloride is the formation of new compounds through chemical reactions . For example, it has been used to generate key intermediates in the synthesis of tofacitinib .
Action Environment
The action of 1-Benzyl-4-methylpiperidin-3-one hydrochloride can be influenced by various environmental factors. For instance, it is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C . These conditions help maintain the stability of the compound and ensure its efficacy in chemical reactions.
生化分析
Biochemical Properties
1-Benzyl-4-methylpiperidin-3-one hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, facilitating the formation of complex molecules. For instance, it is used as an intermediate in the preparation of pyrrolo[2,3-d]pyrimidine compounds, which are inhibitors of protein kinases . These interactions are crucial for the compound’s role in biochemical pathways, where it acts as a catalyst or reagent to drive specific reactions.
Cellular Effects
The effects of 1-Benzyl-4-methylpiperidin-3-one hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with protein kinases, for example, can lead to alterations in cell signaling, affecting processes such as cell growth, differentiation, and apoptosis . These changes can have significant implications for cellular health and function.
Molecular Mechanism
At the molecular level, 1-Benzyl-4-methylpiperidin-3-one hydrochloride exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular activity. The compound’s ability to interact with protein kinases is particularly noteworthy, as it can modulate the activity of these enzymes, thereby influencing various cellular processes . These interactions are essential for the compound’s role in biochemical pathways and its overall mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzyl-4-methylpiperidin-3-one hydrochloride can change over time. The compound is stable under inert gas (nitrogen or argon) at temperatures between 2-8°C . Its stability and degradation can vary depending on the experimental conditions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies . These temporal effects are crucial for understanding the compound’s behavior in different experimental settings.
Dosage Effects in Animal Models
The effects of 1-Benzyl-4-methylpiperidin-3-one hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, it can have toxic or adverse effects, potentially leading to cellular damage or dysfunction . Understanding the dosage effects is essential for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
1-Benzyl-4-methylpiperidin-3-one hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in the synthesis of pyrrolo[2,3-d]pyrimidine compounds highlights its importance in metabolic pathways, where it acts as a key intermediate . These interactions are crucial for the compound’s overall metabolic activity and its effects on cellular metabolism.
Transport and Distribution
Within cells and tissues, 1-Benzyl-4-methylpiperidin-3-one hydrochloride is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation. The compound’s ability to dissolve in water and organic solvents facilitates its transport within biological systems . Understanding these transport and distribution mechanisms is essential for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 1-Benzyl-4-methylpiperidin-3-one hydrochloride is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are essential for the compound’s role in cellular processes and its overall biochemical activity . Understanding the subcellular localization is crucial for determining the compound’s effects on cellular function and health.
准备方法
The synthesis of 1-Benzyl-4-methylpiperidin-3-one hydrochloride generally involves several steps of organic reactions. A common synthetic route includes the benzylation and methylation of piperidinone, followed by treatment with hydrochloric acid to form the hydrochloride salt . Industrial production methods often involve similar steps but are optimized for larger scale production, ensuring higher yields and purity .
化学反应分析
1-Benzyl-4-methylpiperidin-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can reduce the compound to its corresponding alcohols.
相似化合物的比较
1-Benzyl-4-methylpiperidin-3-one hydrochloride can be compared with other similar compounds such as:
1-Benzyl-3-methylpiperidin-4-one: This compound has a similar structure but differs in the position of the methyl group, which can affect its reactivity and applications.
1-Benzyl-4-methyl-3-piperidinone: Another closely related compound, differing slightly in its chemical structure and properties.
属性
IUPAC Name |
1-benzyl-4-methylpiperidin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-11-7-8-14(10-13(11)15)9-12-5-3-2-4-6-12;/h2-6,11H,7-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBKCGGUKLHTJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1=O)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1303968-15-1 | |
| Record name | 3-Piperidinone, 4-methyl-1-(phenylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1303968-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















